2-(1H-indol-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYHZABGLQFCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1h Indol 2 Yl Ethanol and Its Derivatives
Direct Synthesis Strategies for the 2-(1H-indol-2-yl)ethanol Core
Direct synthesis strategies typically involve the transformation of a functional group on the side chain of a pre-existing indole-2-yl structure. The most common and straightforward method for obtaining this compound is through the reduction of corresponding carbonyl compounds, such as esters or aldehydes.
Reduction processes can convert the ester group of compounds like ethyl 2-(1H-indol-2-yl)acetate into an alcohol, yielding this compound. Powerful reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) are frequently employed for this purpose. For instance, the reduction of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde can be achieved using sodium borohydride in ethanol (B145695) at 0 °C. The reaction mixture, after being stirred for several hours, yields the corresponding alcohol, 1-(phenylsulfonyl)-1H-indol-2-yl)methanol, in good yield. core.ac.uk This approach highlights the utility of reducing readily accessible carbonyl precursors to directly form the hydroxyethyl (B10761427) side chain at the C2 position of the indole (B1671886) ring.
Precursor-Based Indole Construction for this compound Analogs
These methods focus on constructing the indole ring system from acyclic precursors, where the side chain that will become the 2-(2-hydroxyethyl) group, or a precursor to it, is incorporated during the cyclization process.
Cyclization Reactions in this compound Synthesis
Classic indole syntheses can be adapted to produce 2-substituted indoles. The Fischer indole synthesis, for example, can be utilized to create complex indole derivatives. A notable application involves the Fischer indole cyclization of 1-(4-benzoylphenyl)propan-1-one via its hydrazone, followed by cyclization in the presence of boron trifluoride ethyl etherate, to yield 4-(3-methyl-1H-indol-2-yl)phenylmethanone. orientjchem.org
More recent and innovative cyclization strategies have been developed to access precursors of this compound, such as 2-(1H-indol-2-yl)acetamides. One such method is a Brønsted acid-mediated cascade process. acs.orgacs.org This reaction involves the initial cyclization of readily available β-ketonitriles into 2-aminofurans, which are then subjected to a subsequent recyclization to form the desired 2-(1H-indol-2-yl)acetamides. acs.orgacs.org These acetamides can then be reduced to provide access to isotryptamine derivatives and, by extension, this compound. acs.org
Palladium-Catalyzed Synthetic Routes to Indole-2-yl Derivatives
Palladium catalysis offers a powerful and versatile toolkit for the synthesis of functionalized indoles. These methods often exhibit high efficiency and functional group tolerance, making them suitable for constructing complex molecular architectures.
One prominent method is the palladium-catalyzed regioselective C-H activation for the 2-carbethoxyethylation of 1H-indoles. This one-step transformation utilizes a catalyst system of Pd(PhCN)₂Cl₂ with norbornene to react indoles with ethyl 2-bromoacetate, directly yielding ethyl 2-(1H-indol-2-yl)acetate. This approach avoids the need for pre-functionalization of the indole ring and is compatible with a variety of substituents.
Carbonylative cyclization reactions also provide efficient routes to indole-2-yl precursors. For example, 2-(1H-indol-2-yl)phenyl tosylates can be synthesized via a Pd-catalyzed cycloaminocarbonylation reaction. nih.govbeilstein-journals.org Other palladium-catalyzed processes include the cyclization of 2-(2-haloaryl)indoles and the domino C,N-coupling/carbonylation/Suzuki coupling reaction of 2-gem-dibromovinylanilines to produce 2-aroylindoles. nih.govbeilstein-journals.org These methods highlight the broad applicability of palladium catalysis in generating diverse indole-2-yl derivatives that serve as precursors to this compound.
Table 1: Selected Palladium-Catalyzed Reactions for Indole-2-yl Derivative Synthesis
| Starting Materials | Catalyst System | Product Type | Yield | Reference |
| Indole, Ethyl 2-bromoacetate | Pd(PhCN)₂Cl₂, Norbornene | Ethyl 2-(1H-indol-2-yl)acetate | Moderate to Good | |
| 2-(2-bromophenyl)-1H-indoles | PdCl₂/PPh₃, Et₃N | 6H-isoindolo[2,1-a]indol-6-one | Good | nih.govbeilstein-journals.org |
| 2-(2-bromophenyl)-1H-indoles | Pd(OAc)₂, BuPAd₂ | 6H-isoindolo[2,1-a]indol-6-one | Good | nih.govbeilstein-journals.org |
| 2-Alkynylanilines, TFBen (CO source) | Pd(OAc)₂, DPEPhos | 1-(1H-indol-1-yl)-2-arylethan-1-one | Good | beilstein-journals.orgbeilstein-journals.org |
| 2-Ethynyl aniline, Diphenylmethanone triflate | Palladium catalyst | 4-(1H-indol-2-yl)phenylmethanone | 39% | orientjchem.org |
Brønsted Acid-Assisted Cascade Processes for 2-(1H-indol-2-yl)acetamides
A highly efficient and direct approach for synthesizing 2-(1H-indol-2-yl)acetamides, which are direct precursors to this compound via reduction, employs a Brønsted acid-assisted cascade reaction. acs.orgacs.org This methodology utilizes strong acids, such as polyphosphoric acid (PPA), as both the reaction medium and catalyst. acs.orgcolab.ws
The process begins with readily available β-ketonitriles, specifically 4-(2-nitrophenyl)-4-oxo-2-arylbutanenitriles. acs.org In the PPA medium, these precursors undergo a cascade transformation that consists of an initial cyclization to form a 2-aminofuran intermediate, followed by a subsequent recyclization. acs.orgacs.org This sequence efficiently assembles the indole core and the acetamide (B32628) side chain in a single synthetic operation. acs.org The resulting 2-(1H-indol-2-yl)acetamides can then be readily reduced to afford various isotryptamine derivatives. acs.org This method provides a straightforward and expeditious route for creating a library of variously substituted isotryptamine precursors. acs.orgacs.org
Table 2: Brønsted Acid-Assisted Synthesis of 2-(1H-indol-2-yl)acetamide Derivatives
| Starting β-Ketonitrile | Acid Catalyst | Product | Reference |
| 4-(2-nitrophenyl)-4-oxo-2-phenylbutanenitrile | Polyphosphoric Acid (PPA) | 2-(1H-indol-2-yl)-2-phenylacetamide | acs.orgacs.org |
| 4-(2-nitrophenyl)-4-oxo-2-(p-tolyl)butanenitrile | Polyphosphoric Acid (PPA) | 2-(1H-indol-2-yl)-2-(p-tolyl)acetamide | acs.orgacs.org |
| 2-(4-chlorophenyl)-4-(2-nitrophenyl)-4-oxobutanenitrile | Polyphosphoric Acid (PPA) | 2-(4-chlorophenyl)-2-(1H-indol-2-yl)acetamide | acs.orgacs.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains portions of all starting materials, are a cornerstone of green and efficient chemistry. dergipark.org.tr These reactions are highly valued for their ability to rapidly generate molecular complexity from simple precursors, reducing time, effort, and waste. dergipark.org.tr
While many MCRs focus on the synthesis of 3-substituted indoles, the principles can be applied to generate precursors for 2-substituted analogs. researchgate.netekb.eg For instance, a pseudo-three-component one-pot synthesis using sulfamic acid as an organo-catalyst in aqueous ethanol has been developed to produce functionalized 3,3-bis(indol-3-yl)indolin-2-ones. acs.org Another example is the one-pot reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a base to yield tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. nih.gov The development of novel MCRs that specifically target the C2 position of the indole ring could provide a highly efficient pathway to precursors of this compound.
Derivatization from Pre-existing Indole-2-yl Structures
This synthetic strategy begins with a simple, readily available indole-2-yl compound and modifies it through various chemical reactions to arrive at the target structure or its derivatives. Ethyl indol-2-carboxylate is a common and versatile starting material for such derivatizations. mdpi.comresearchgate.net
Successful alkylations of the nitrogen atom of ethyl indol-2-carboxylate have been carried out using aqueous potassium hydroxide (B78521) in acetone (B3395972). mdpi.comresearchgate.net This allows for the introduction of various alkyl or benzyl (B1604629) groups at the N1 position. By adjusting the reaction conditions, such as the amount of KOH and water, the reaction can be controlled to yield either the N-alkylated esters or the corresponding N-alkylated carboxylic acids in the same process. researchgate.net
Furthermore, the ester group of ethyl indol-2-carboxylate can be readily transformed. Hydrazinolysis of the ester with hydrazine (B178648) hydrate (B1144303) affords indol-2-carbohydrazide. mdpi.comresearchgate.net This carbohydrazide (B1668358) is a versatile intermediate that can be reacted with aldehydes and ketones to form various hydrazones, or used in heterocyclization reactions to build more complex structures, such as thiazoles. mdpi.comresearchgate.net The reduction of the ester in ethyl 2-(1H-indol-2-yl)acetate to the primary alcohol is another key derivatization that directly yields this compound.
Table 3: Derivatization Reactions Starting from Ethyl Indol-2-carboxylate
| Reagents & Conditions | Product Type | Outcome | Reference |
| Alkyl bromide, aq. KOH, Acetone | N-Alkylated Ethyl Indol-2-carboxylate | Alkylation at indole nitrogen | researchgate.net |
| Alkyl bromide, increased aq. KOH, Acetone | N-Alkylated Indol-2-carboxylic Acid | N-alkylation and ester hydrolysis | researchgate.net |
| Hydrazine hydrate, Ethanol | Indol-2-carbohydrazide | Conversion of ester to hydrazide | mdpi.comresearchgate.net |
| Lithium aluminum hydride or Sodium borohydride | This compound | Reduction of the ester group |
Strategies Involving Indole-2-Carboxylates
Indole-2-carboxylates are versatile and widely utilized starting materials in the synthesis of more complex indole derivatives. clockss.org Their utility stems from the ability to functionalize both the indole nitrogen and the C3 position, as well as the capacity to transform the carboxylate group itself. These esters can be prepared through methods like the Fischer indolization of aryl hydrazones with pyruvates. researchgate.net
N-Alkylation of Indole-2-Carboxylates
The alkylation of the nitrogen atom of the indole ring is a fundamental transformation for creating diverse derivatives. A common approach involves the deprotonation of the indole N-H with a base, followed by reaction with an alkylating agent. google.com
Successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (KOH) in acetone with alkyl halides like allyl bromide and benzyl bromide, affording the N-alkylated esters in excellent yields. mdpi.com By adjusting the reaction conditions, such as increasing the amount of aqueous KOH and heating, the N-alkylated esters can be directly hydrolyzed to the corresponding N-alkylated carboxylic acids without the need for intermediate separation. mdpi.com However, the choice of base and solvent is critical; using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) can lead to transesterification to the methyl ester instead of N-alkylation, while sodium ethoxide (NaOEt) in ethanol may result in low to moderate yields of the N-alkylated acids. mdpi.com
| Alkylating Agent | Base/Solvent System | Product | Yield |
|---|---|---|---|
| Allyl Bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |
| Benzyl Bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |
| Allyl Bromide | NaOEt / Ethanol | 1-Allyl-1H-indole-2-carboxylic acid | Low-Moderate |
| Benzyl Bromide | NaOEt / Ethanol | 1-Benzyl-1H-indole-2-carboxylic acid | Low-Moderate |
| Amyl Bromide | NaOEt / Ethanol | 1H-Indole-2-carboxylic acid | High (hydrolyzed starting material) |
More advanced catalytic systems have also been developed for this purpose. For instance, an enantioselective N-alkylation of methyl indole-2-carboxylate (B1230498) can be performed using a dinuclear zinc-ProPhenol complex as a catalyst, yielding the N-alkylated product with high enantiomeric purity (94:6 e.r.). nih.gov
Hydrazinolysis of Indole-2-Carboxylates
The conversion of indole-2-carboxylate esters to indole-2-carbohydrazides via hydrazinolysis is a key step in the synthesis of many derivatives. This reaction involves treating the ester, such as ethyl or methyl 1H-indole-2-carboxylate, with hydrazine hydrate, often in an alcohol solvent like ethanol. mdpi.comnih.gov This transformation effectively replaces the ester moiety with a carbohydrazide group, which serves as a versatile handle for further elaboration. mdpi.com For example, 1H-indole-2-carbohydrazide is a common precursor for synthesizing hydrazones, pyrazoles, and other heterocyclic systems. researchgate.netresearchgate.net The reaction is broadly applicable to substituted indoles, including the preparation of 5,7-dichloro-1H-indole-2-carbohydrazide from its corresponding ethyl ester. researchgate.net
Reduction of Ketones and Acyl Groups on Indole-2-yl Scaffolds
The reduction of carbonyl groups, such as ketones and acyl groups, attached to the indole-2-yl framework is a crucial method for introducing alkyl or hydroxyalkyl substituents. This transformation is particularly important for converting 2-acylindoles into precursors for this compound.
A notable example involves the modification of the indole C3 position. C3 substituents can be introduced via Friedel–Crafts acylation of an ethyl 5-chloroindole-2-carboxylate starting material. acs.orgnih.gov The resulting 3-acyl-5-chloroindole-2-carboxylates possess a ketone group at the C3 position. acs.orgnih.gov This ketone can be effectively reduced to an alkyl group using triethylsilane ((Et)₃SiH) in the presence of trifluoroacetic acid (CF₃COOH). acs.orgnih.gov This reduction step is a key part of a sequence to generate C3-alkylated indole-2-carboxylic acids after subsequent hydrolysis of the ester. acs.orgnih.gov While this example illustrates the reduction of a 3-acyl group, similar principles apply to the reduction of 2-acyl groups to achieve the desired 2-(hydroxyalkyl)indole structure. Another powerful reduction method, the Wolff–Kishner reduction, has been used to reduce ketone groups on carbazole (B46965) scaffolds, which are structurally related to indoles. rsc.org
Formation of Schiff Bases and Related Imine Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. ajchem-b.comnih.gov In the context of indole chemistry, Schiff base formation provides a pathway to a wide array of functionalized derivatives.
One common route involves indole-2-carbaldehyde as the starting material. It can be condensed with various substituted primary amines to yield the corresponding Schiff base derivatives. ajchem-b.comresearchgate.net For example, reacting indole-2-carbaldehyde with amines like 4-nitroaniline (B120555) in the presence of a catalytic amount of glacial acetic acid in ethanol results in the formation of (E)-1-(1H-indol-2-yl)-N-(4-nitrophenyl)methenamine. ajchem-b.com
| Amine Reactant | Schiff Base Product Name | Yield (%) |
|---|---|---|
| 4-Nitroaniline | (E)-1-(1H-indol-2-yl)-N-(4-nitrophenyl)methenamine | 67.12 |
| 2-Chloroaniline | (E)-N-(2-chlorophenyl)-1-(1H-indol-2-yl)methenamine | 71.04 |
| 4-Bromoaniline | (E)-N-(4-bromophenyl)-1-(1H-indol-2-yl)methenamine | 65.23 |
Alternatively, the hydrazide derivatives obtained from the hydrazinolysis of indole-2-carboxylates (as described in section 2.3.1.2) are excellent precursors for forming hydrazones, a class of compounds closely related to Schiff bases. mdpi.com Indole-2-carbohydrazide readily reacts with various aromatic aldehydes and ketones, typically in ethanol with an acid catalyst, to produce the corresponding N'-arylmethylene-1H-indole-2-carbohydrazides. mdpi.comunife.it Similarly, substituted indole-2-carboxylates, such as ethyl 3-formyl-5-halo-1H-indole-2-carboxylates, can react with anilines to form imines at the 3-formyl position. researchgate.net
Chemical Reactivity and Derivatization Strategies of 2 1h Indol 2 Yl Ethanol
Reactivity of the Indole (B1671886) Nitrogen Atom
The nitrogen atom within the indole ring of 2-(1H-indol-2-yl)ethanol is a key site for chemical reactions. Its nucleophilic character and the acidity of the N-H proton allow for a variety of functionalization and ring fusion reactions.
The deprotonation of the indole nitrogen, typically with a strong base, generates a potent nucleophile that readily participates in reactions with various electrophiles. This facilitates the introduction of a wide array of functional groups onto the nitrogen atom.
N-alkylation is a common strategy employed to modify the properties of the indole core. For instance, reacting this compound with alkyl halides in the presence of a base like sodium hydride (NaH) leads to the formation of N-alkylated products. A specific example involves the reaction with 4-nitrobenzyl chloride, which yields the corresponding N-(4-nitrobenzyl) derivative. This reaction proceeds by deprotonating the indole nitrogen with NaH, followed by nucleophilic attack on the benzylic carbon of the chloride.
Another important N-functionalization is the introduction of protecting groups. The tosyl group (Ts), for example, can be installed by reacting the indole with p-toluenesulfonyl chloride. This not only protects the nitrogen during subsequent transformations but can also influence the reactivity of other positions on the indole ring.
| Reagent | Base | Product |
| 4-Nitrobenzyl chloride | Sodium Hydride (NaH) | N-(4-nitrobenzyl)-2-(1H-indol-2-yl)ethanol |
| p-Toluenesulfonyl chloride | Not specified | N-tosyl-2-(1H-indol-2-yl)ethanol |
The indole nitrogen of this compound can also participate in cyclization reactions to form fused ring systems. These reactions are pivotal in the synthesis of more complex heterocyclic structures. One notable example is the Pictet-Spengler reaction. While the classical Pictet-Spengler reaction involves the C2-position of an indole, variations can utilize the indole nitrogen. For instance, intramolecular cyclization of N-substituted tryptophols can lead to the formation of novel bridged tricyclic indole alkaloids.
Furthermore, intramolecular cyclization involving the indole nitrogen and a suitably positioned electrophile on a side chain can lead to the formation of fused ring systems. For example, derivatives of this compound can be designed to undergo intramolecular reactions where the indole nitrogen acts as a nucleophile to form a new ring.
Transformations at the C2-Position of the Indole Ring
The C2-position of the indole ring in this compound is another focal point for derivatization, enabling the introduction of new carbon-carbon bonds and other functional groups.
While the C3-position is generally more nucleophilic in indoles, C-C bond formation at the C2-position can be achieved under specific conditions. One approach involves the functionalization of the ethanol (B145695) side chain to facilitate a subsequent cyclization that forms a new bond at C2.
More direct methods can also be employed. For instance, lithiation of an N-protected indole at the C2-position, followed by reaction with an electrophile, is a powerful strategy for introducing substituents at this site.
Modern synthetic methods have enabled the direct functionalization of the C-H bond at the C2-position of indoles, bypassing the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation has emerged as a powerful tool in this regard.
For example, rhodium-catalyzed C-H activation/alkenylation of N-substituted 2-indolylmethanols has been demonstrated. This type of reaction allows for the direct coupling of the indole C2-position with various coupling partners, such as alkenes, to form more complex molecules. These reactions often proceed with high regioselectivity, targeting the C2-position due to directing group effects.
Reactivity of the Ethanol Side Chain Hydroxyl Group
The primary hydroxyl group of the ethanol side chain in this compound is a versatile handle for a wide range of chemical transformations. Its reactivity is characteristic of a primary alcohol, allowing for oxidation, esterification, and etherification reactions.
Oxidation of the hydroxyl group can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. For example, oxidation with a mild reagent like pyridinium (B92312) chlorochromate (PCC) would be expected to produce 2-(1H-indol-2-yl)acetaldehyde.
Esterification, the reaction with a carboxylic acid or its derivative, is a straightforward method to introduce a variety of functional groups. This can be used to synthesize esters with potential biological activities or to introduce a protecting group.
Etherification, the formation of an ether linkage, can be achieved by deprotonating the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis). This allows for the attachment of various alkyl or aryl groups to the side chain.
| Reaction Type | Reagent Example | Product Type |
| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
| Esterification | Acetic anhydride | Ester |
| Etherification | Sodium hydride, Methyl iodide | Ether |
Functionalization via the Hydroxyl Moiety
The hydroxyl group (-OH) on the ethanol side chain of this compound is a primary site for functionalization, enabling the synthesis of a diverse range of derivatives. a2bchem.com This moiety can readily undergo reactions such as esterification and etherification to introduce new functional groups, thereby modifying the molecule's physical and biological properties. a2bchem.com
For instance, the hydroxyl group can be converted to a better leaving group, facilitating nucleophilic substitution reactions. One common strategy involves reacting it with thionyl chloride (SOCl₂) to produce the corresponding chloride. This chloride derivative can then be used to form ethers or esters. An example of esterification is the reaction with acetic anhydride, which yields 2-(1H-indol-2-yl)ethyl acetate.
Oxidation of the hydroxyl group represents another key functionalization pathway. Under controlled conditions using reagents like pyridinium chlorochromate (PCC) or the Jones reagent (CrO₃/H₂SO₄), the primary alcohol can be oxidized to form 2-(1H-indol-2-yl)acetaldehyde. Further oxidation of this aldehyde leads to the corresponding carboxylic acid, 2-(1H-indol-2-yl)acetic acid. vulcanchem.com
Other Significant Reaction Pathways
Beyond the functionalization of the hydroxyl group, this compound and its derivatives can participate in a variety of other significant reactions, including cyclizations, additions, substitutions, and rearrangements. These pathways leverage the reactivity of both the indole nucleus and the side chain.
Cyclization Reactions
The structure of this compound and its derivatives is conducive to various cyclization reactions, leading to the formation of new heterocyclic ring systems. These reactions are often catalyzed by transition metals or promoted by acids.
One notable example is the palladium-catalyzed carbonylative double cyclization of functionalized 2-alkynylanilines, which can be precursors to indole-containing structures. In this type of reaction, carbon monoxide is inserted, followed by an intramolecular nucleophilic attack by a hydroxyl group, leading to the formation of a new ring fused to the indole core. beilstein-journals.org
Brønsted acids can also mediate cascade reactions involving the cyclization of β-ketonitriles to form 2-aminofurans, which can then be recyclized to produce 2-(1H-indol-2-yl)acetamides. acs.org This process provides an efficient route to complex isotryptamine derivatives. acs.org Furthermore, gold-catalyzed cyclization of aldehyde-substituted indoles has been shown to produce tricyclic products. rsc.org In some cases, an etherization process with an alcohol solvent can precede the cyclization step. rsc.org
Below is a table summarizing representative cyclization reactions involving indole derivatives:
| Starting Material Type | Catalyst/Reagent | Product Type | Ref. |
| Functionalized 2-alkynylanilines | Pd(II) catalyst, CO | Furo[3,4-b]indol-1-ones | beilstein-journals.org |
| β-Ketonitriles | Brønsted acid | 2-(1H-Indol-2-yl)acetamides | acs.org |
| Aldehyde-substituted indoles | AuCl₃ | Indole-based tricyclic products | rsc.org |
Addition Reactions
The indole nucleus in this compound derivatives can participate in addition reactions, although these are less common than electrophilic substitutions. The electron-rich nature of the indole ring makes it susceptible to attack by certain electrophiles.
One example is the acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes. nih.gov This reaction proceeds through a nitronate intermediate and can lead to the formation of spiro[indole-3,5′-isoxazoles], which can then rearrange to form nitriles. nih.gov
Substitution Reactions
Electrophilic substitution is a characteristic reaction of the indole ring system. The C-3 position is the most nucleophilic and therefore the most common site for electrophilic attack.
While direct substitution on the this compound molecule is possible, it is often more practical to perform these reactions on a precursor like ethyl 2-(1H-indol-2-yl)acetate. The C-3 position of the indole ring in this compound is readily susceptible to electrophilic substitution.
The nitrogen atom of the indole ring can also undergo substitution reactions, such as alkylation. researchgate.netmdpi.com For example, the nitrogen of ethyl indol-2-carboxylate can be alkylated using alkyl halides in the presence of a base like potassium hydroxide (B78521) in acetone (B3395972). researchgate.netmdpi.com
The following table provides examples of substitution reactions on indole derivatives:
| Substrate | Reagent | Position of Substitution | Product | Ref. |
| Ethyl 2-(1H-indol-2-yl)acetate | Electrophile | C-3 | 3-Substituted indole derivative | |
| Ethyl indol-2-carboxylate | Alkyl bromide, KOH/acetone | N-1 | N-alkylated ethyl indol-2-carboxylate | researchgate.netmdpi.com |
Rearrangement Processes
Rearrangement reactions can occur in molecules containing the this compound scaffold, often leading to significant structural changes and the formation of new ring systems. These rearrangements can be triggered by heat, acid catalysis, or photochemical means. semanticscholar.org
A rsc.orgrsc.org-sigmatropic rearrangement, a type of pericyclic reaction, can occur in aryl geranyl ethers, which can be analogous to derivatives of this compound. semanticscholar.org This is often followed by other transformations like a homo vulcanchem.com-H shift and intramolecular cyclization to yield complex polycyclic structures. semanticscholar.org
In some cases, acid-catalyzed rearrangements of indole derivatives can lead to unexpected products through a series of alkyl and hydride shifts followed by cyclization. For example, the acid-catalyzed intramolecular cyclization of certain geranyl-substituted indoles can result in spiro compounds via consecutive a2bchem.comvulcanchem.com-alkyl migration and a2bchem.comvulcanchem.com-H shift. semanticscholar.org
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. wiley-vch.de These processes often involve the migration of an atom or group from one atom to another within the same molecule. wiley-vch.de
Spectroscopic and Crystallographic Elucidation of 2 1h Indol 2 Yl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(1H-indol-2-yl)ethanol, distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the ethylenic protons of the side chain, and the hydroxyl proton are observed.
The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.6 ppm. The specific chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the indole ring. For instance, in the parent compound, 2-(1H-indol-3-yl)ethanol, the proton at the C2 position of the indole ring appears as a singlet around δ 7.07 ppm, while the protons on the benzene (B151609) ring (H4-H7) resonate as multiplets between δ 7.13 and 7.63 ppm. rsc.org
The protons of the ethyl group, -CH₂CH₂OH, give rise to characteristic signals. The two methylene (B1212753) groups often appear as triplets due to coupling with each other. The -CH₂- group attached to the indole ring typically resonates at a different chemical shift than the -CH₂- group bonded to the hydroxyl group. For 2-(1H-indol-3-yl)ethanol, the methylene protons adjacent to the indole ring appear as a triplet at approximately δ 3.04 ppm, while the methylene protons attached to the hydroxyl group resonate as a multiplet around δ 3.91 ppm. rsc.org The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.
For substituted derivatives, the chemical shifts of the protons can be significantly affected. For example, in 1-(1H-indol-3-yl)-2-(methylamino)ethanol, the indole protons are observed as a multiplet between δ 7.10 and 7.45 ppm, the ethanol (B145695) backbone protons as a multiplet between δ 3.65 and 4.10 ppm, and the methylamino protons as a singlet between δ 2.30 and 2.70 ppm.
A representative compilation of ¹H NMR data for this compound and a derivative is presented below:
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-(1H-indol-3-yl)ethanol | CDCl₃ | 8.07 (brs, 1H, NH), 7.63 (d, J = 7.8 Hz, 1H), 7.37 (d, J = 8.1 Hz, 1H), 7.21 (d, J = 7.2 Hz, 1H), 7.13 (d, J = 6.9 Hz, 1H), 7.07 (s, 1H), 3.94-3.88 (m, 2H), 3.04 (t, J = 6.3 Hz, 2H), 1.55 (s, 1H, OH) rsc.org |
| 1-(1H-indol-3-yl)-2-(methylamino)ethanol | CDCl₃ | 7.10–7.45 (m, 5H, indole protons), 3.65–4.10 (m, 2H, ethanol backbone), 2.30–2.70 (s, 3H, methylamino group) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.
For this compound, the spectrum will show signals for the carbon atoms of the indole ring and the ethyl side chain. The aromatic carbons of the indole ring typically resonate in the range of δ 110-140 ppm. The chemical shifts of these carbons are sensitive to the electronic environment and can be used to confirm the substitution pattern.
The carbons of the ethyl side chain will appear at higher field (lower ppm values). The carbon attached to the hydroxyl group will be deshielded compared to the other methylene carbon. For instance, in a derivative, 2-(1-benzyl-1H-indol-2-yl)ethanol, the carbon signals for the ethyl group appear at δ 30.6 (CH₂) and δ 63.7 (CH₂OH). rsc.org The carbons of the indole ring in this derivative are observed at δ 107.9, 112.2, 121.2, 122.1, 126.7, 126.9, 127.0, and 137.3 ppm. rsc.org
A table summarizing the ¹³C NMR data for a derivative of this compound is provided below:
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(1-benzyl-1H-indol-2-yl)ethanol | CDCl₃ | 137.8, 137.3, 131.1, 128.9, 127.7, 127.0, 126.9, 126.7, 122.1, 121.2, 112.2, 107.9, 63.7, 50.0, 30.6, 20.6 rsc.org |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by establishing correlations between different nuclei.
COSY experiments show correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps in identifying adjacent protons and tracing out the spin systems within the molecule, such as the ethyl chain in this compound.
HSQC (or HMQC) experiments correlate the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule. youtube.com For example, it can definitively link the proton signal of a methylene group to its corresponding carbon signal.
DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. uvic.ca By running different DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), one can determine the multiplicity of each carbon signal in the ¹³C NMR spectrum. uvic.ca
DEPT-45 shows all protonated carbons as positive signals.
DEPT-90 only shows signals for CH groups.
DEPT-135 shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals.
This information is highly complementary to the ¹³C NMR spectrum and aids in the unambiguous assignment of carbon signals.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. This broadening is due to intermolecular hydrogen bonding. For a related compound, 2-(1H-inden-2-yl)ethanol, this stretch appears at 3320 cm⁻¹. vulcanchem.com
N-H Stretch: The N-H stretching vibration of the indole ring usually appears as a sharp to medium intensity band around 3400 cm⁻¹. In some cases, this may overlap with the O-H band.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group are seen just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations of the indole ring give rise to several bands in the region of 1450-1620 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the primary alcohol group is typically found in the range of 1000-1100 cm⁻¹. For 2-(1H-inden-2-yl)ethanol, this band is at 1050 cm⁻¹. vulcanchem.com
The table below summarizes some of the characteristic FTIR absorption bands for compounds related to this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Indole) | Stretching | ~3400 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Aliphatic) | Stretching | <3000 |
| C=C (Aromatic) | Stretching | 1450-1620 |
| C-O (Alcohol) | Stretching | 1000-1100 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and structural features of this compound and its derivatives by analyzing the mass-to-charge ratio of their ions. creative-proteomics.com Various ionization techniques are employed to generate these ions, each offering unique advantages for the analysis of indole alkaloids.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a highly effective method for analyzing complex mixtures containing indole derivatives. wikipedia.org This technique allows for the separation of individual compounds from a mixture, which are then introduced into the mass spectrometer for identification and quantification. nih.govmdpi.com
In the analysis of indole compounds, LC-MS is frequently used for metabolomics studies and for the identification of trace compounds in complex biological or environmental samples. creative-proteomics.comresearchgate.net For instance, LC-MS/MS, a tandem MS approach, has been successfully used to identify and quantify various indole compounds, including indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), 3-acetylindole, and indole-2-carboxylic acid in sugar cane juice after solid-phase extraction. mdpi.com The method's high sensitivity and selectivity are crucial for detecting low-concentration analytes. wikipedia.orgmdpi.com The use of specific LC-MS/MS parameters, such as defined mobile phases and ESI conditions, enables the reproducible analysis of these compounds. nih.gov
Table 1: LC-MS/MS Conditions for Indole Species Analysis
| Parameter | Setting |
| Chromatography | Ultra High-Performance Liquid Chromatography (UHPLC) |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Application | Analysis of tryptophan-related metabolites |
| This table summarizes typical conditions for the analysis of indole species using LC-MS/MS, highlighting the use of UHPLC and ESI+ for effective separation and detection. researchgate.net |
Researchers have developed strategies using LC-MS to discover trace indole derivatives in complex matrices, such as aged citrus peel, by analyzing fragmentation patterns and known metabolic pathways. mdpi.com This approach has led to the identification of several indole derivatives, demonstrating the power of LC-MS in untargeted and targeted analysis. mdpi.com
Electron Spray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many indole derivatives. nih.gov ESI-MS generates ions directly from a solution, minimizing fragmentation and often leaving the molecular ion intact. scielo.br This technique is frequently coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. chemrxiv.org
ESI-MS has been instrumental in studying the fragmentation of various indole alkaloids. scielo.brresearchgate.net In positive-ion mode (ESI+), protonated molecules [M+H]⁺ are typically observed, while in negative-ion mode (ESI-), deprotonated molecules [M-H]⁻ are detected. scielo.brresearchgate.net The fragmentation patterns observed in tandem ESI-MS (ESI-MS/MS) experiments provide valuable structural information. researchgate.netmdpi.com For example, studies on plumeran indole alkaloids have shown that fragmentation pathways can reveal the nature of substituents on the indole ring system. scielo.brresearchgate.net While ESI in positive mode often yields a greater number of product ions, negative mode can also be diagnostic for certain compounds. scielo.br
Table 2: ESI-MS Data for Selected Indole Alkaloids
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Aspidospermidine | Negative (ESI-) | [M-H]⁻ | - |
| Demethoxypalosine | Negative (ESI-) | [M-H]⁻ | 183 |
| Catharanthine | Positive (ESI+) | [M+H]⁺ 337 | 305, 144 |
| This table presents characteristic ions observed in the ESI-MS analysis of selected indole alkaloids, demonstrating the utility of this technique in their identification. scielo.brmdpi.com |
Electron Impact (EI) is a "hard" ionization technique where high-energy electrons bombard a sample, causing it to ionize and fragment. slideshare.net This extensive fragmentation produces a characteristic mass spectrum that serves as a molecular fingerprint, which can be compared to spectral libraries for compound identification. uvic.canist.gov
The fragmentation patterns in EI-MS can provide significant structural information. For indole and its derivatives, common fragmentation pathways involve cleavage of bonds adjacent to the indole ring. libretexts.org For example, the EI-MS spectrum of 2-(1H-indol-3-yl)acetate shows characteristic fragments that help in its structural elucidation. While the molecular ion peak can be weak or absent for some molecules, the fragment ions are often highly informative. libretexts.orgrsc.org EI-MS has been used to characterize a variety of indole derivatives, including those synthesized for medicinal chemistry research. rsc.orgnih.gov
Table 3: Characteristic EI-MS Fragments of an Indole Derivative
| Compound | Molecular Ion [M+.] (m/z) | Key Fragment Ions (m/z) |
| 4-(5-methoxy-1H-indol-3-yl)-2,6-dimethyl-4,5-dihydropyridazin-3(2H)-one | 257 | 187, 159 |
| This table shows the molecular ion and major fragment ions for a specific indole derivative as determined by EI-MS, illustrating the detailed structural information that can be obtained from the fragmentation pattern. rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. uobabylon.edu.iqlibretexts.org For aromatic compounds like this compound, the π-electron system of the indole ring gives rise to characteristic absorption bands in the UV region. uobabylon.edu.iqacs.org
The UV-Vis spectrum of indole itself typically shows absorption maxima around 270-280 nm. acs.orgresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and the presence of substituents on the indole ring. For instance, the UV spectra of 3-methylindole (B30407) and D-tryptophan in water are very similar, exhibiting four bands that result from π→π* transitions within the indole ring. srce.hr In the analysis of indole derivatives, UV-Vis spectroscopy is often used in conjunction with chromatography for detection and quantification. researchgate.netmdpi.com Changes in the UV-Vis spectrum can also be used to monitor reactions, such as the photooxidation of indole. researchgate.net
Table 4: UV-Vis Absorption Maxima for Indole and Related Compounds
| Compound | Solvent | λmax (nm) |
| Natural Indole | - | 270 |
| Fused BN Indole II | - | 292 |
| External BN Indole I | - | 282 |
| Indole (in ACN/H₂O) | ACN/H₂O | ~280 |
| This table compares the maximum absorption wavelengths (λmax) for natural indole and some of its boron-nitrogen (BN) isosteres, as well as indole in a specific solvent system, highlighting the effect of structural and environmental changes on the UV-Vis spectrum. acs.orgresearchgate.net |
X-ray Crystallography for Absolute Structure Determination
Single crystal X-ray diffraction analysis is the gold standard for determining the absolute structure of a molecule. mdpi.comjyu.fi This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed three-dimensional model of the molecule. scirp.org
This method has been successfully applied to a wide range of indole derivatives, providing crucial structural insights. For example, the crystal structure of a derivative of 2-(1H-indol-2-yl)acetamide has been determined, confirming its molecular connectivity and stereochemistry. acs.org Similarly, the structures of various fused heterocyclic systems containing an indole moiety have been elucidated, revealing details about their molecular and supramolecular organization. mdpi.comjyu.fi The analysis often reveals important non-covalent interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice. mdpi.comnih.gov
Table 5: Crystallographic Data for Propyl 2-(1H-indol-3-yl)acetate
| Parameter | Value |
| Chemical Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 7.8230 (16) |
| b (Å) | 8.1740 (16) |
| c (Å) | 18.994 (4) |
| β (°) | 97.18 (3) |
| Volume (ų) | 1205.1 (4) |
| Z | 4 |
| This table presents key crystallographic parameters for propyl 2-(1H-indol-3-yl)acetate, a derivative related to the title compound. Such data is fundamental for the complete structural characterization of a crystalline solid. iucr.org |
The structural information obtained from X-ray crystallography is often complemented by computational methods, such as Density Functional Theory (DFT), to further understand the electronic properties and reactivity of the molecules. mdpi.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structures of indole derivatives are typically stabilized by a network of intermolecular interactions, with hydrogen bonding and π-π stacking being predominant.
Hydrogen Bonding: The indole ring contains an N-H group which is a potent hydrogen bond donor, while the hydroxyl group (-OH) of the ethanol side chain in this compound can act as both a hydrogen bond donor and acceptor. This dual functionality would likely lead to the formation of robust hydrogen-bonding networks in the solid state.
In various crystal structures of indole derivatives, several types of hydrogen bonds are consistently observed:
N-H···O: This is a very common and strong interaction where the indole N-H group donates its hydrogen to an oxygen atom of a neighboring molecule, which could be the hydroxyl oxygen or a carbonyl oxygen in a derivative. biosynth.com
O-H···N: The hydroxyl group can donate its hydrogen to the nitrogen atom of the indole ring of an adjacent molecule.
O-H···O: Chains or dimers of molecules can be formed through hydrogen bonds between the hydroxyl groups of two molecules. nih.gov
N-H···N: In the absence of stronger acceptors, the indole N-H can form hydrogen bonds with the nitrogen atom of another indole ring. researchgate.net
For instance, in the ethanol monosolvate of (E)-N′-[(1H-indol-3-yl)methylidene]isonicotinohydrazide, the ethanol molecule is integrated into the crystal lattice by participating in O-H···O and N-H···O hydrogen bonds, forming a tape-like structure. nih.gov Similarly, the crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol monosolvate shows the ethanol molecule linked via N-H···O and O-H···O hydrogen bonds, forming a dimer. mdpi.comresearchgate.net These examples suggest that the hydroxyl group of this compound would be a key player in forming the supramolecular architecture.
π-π Stacking: The aromatic indole ring facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. These interactions occur between the π-electron clouds of adjacent indole rings. The geometry of this stacking can vary, leading to different packing motifs. In many indole derivatives, π-π stacking interactions are observed with interplanar spacings typically in the range of 3.4 to 3.7 Å. vulcanchem.comiucr.org For example, in 5-fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, π–π stacking interactions between dihydroindole moieties lead to the formation of "stairstep" stacks with interplanar spacings of 3.578(3) Å and 3.627(3) Å. vulcanchem.comiucr.org
A quantitative analysis of intermolecular interactions in some indole derivatives has shown that N-H···O hydrogen bonds can have stabilization energies of around -8.91 kcal/mol, while C-H···π interactions are weaker, with energies around -7.15 kcal/mol. mdpi.com The energies for N–H···π and π···π stacking interactions in indole analogues have been calculated to be approximately -28 kJ/mol (-6.7 kcal/mol) and -18 kJ/mol (-4.3 kcal/mol), respectively.
Based on these findings for related compounds, a hypothetical table of potential intermolecular interactions for this compound is presented below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |
| Hydrogen Bond | N-H (indole) | O (hydroxyl) | 2.7 - 3.0 | -5 to -9 |
| Hydrogen Bond | O-H (hydroxyl) | N (indole) | 2.8 - 3.1 | -4 to -7 |
| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | 2.6 - 2.9 | -4 to -8 |
| π-π Stacking | Indole Ring | Indole Ring | 3.4 - 3.7 | -2 to -5 |
| C-H···π | C-H | Indole Ring | ~3.5 | -1 to -3 |
This table is illustrative and based on data from related indole derivatives. The actual values for this compound can only be determined experimentally.
Conformational Analysis from Crystal Structures
The conformation of this compound would be determined by the rotational freedom around the single bonds of the ethanol side chain. The key torsion angles would be those defining the orientation of the hydroxyl group relative to the indole ring.
In the absence of its specific crystal structure, we can infer conformational possibilities from derivatives. For instance, in a derivative of tryptamine, which has a similar ethylamine (B1201723) side chain at the 3-position, the conformation about the Cα-Cβ bond of the side chain is crucial. In many indole derivatives with flexible side chains, the conformation is often influenced by the formation of intramolecular hydrogen bonds or by packing forces in the crystal lattice.
The planarity of the indole ring itself is generally maintained, with only minor deviations. The dihedral angle between the indole ring and any other attached ring systems is a key conformational parameter. For example, in (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the dihedral angle between the indole and anthracene (B1667546) rings is 63.56(8)°. In another complex derivative, the dihedral angle between the indolin-2-one and indole rings is 57.30(7)°. researchgate.net
For this compound, the conformation would be described by the torsion angles involving the C2-C(ethyl)-C(ethyl)-O chain. The molecule would likely adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions, particularly hydrogen bonding. A staggered conformation of the ethanol moiety is generally expected.
A hypothetical table of key conformational parameters for this compound is provided below, based on general principles and data from related structures.
| Torsion Angle | Atoms Involved | Expected Conformation |
| τ1 | N1-C2-Cα-Cβ | Anti or Gauche |
| τ2 | C2-Cα-Cβ-O | Anti or Gauche |
This table is speculative. The actual conformational parameters can only be determined through experimental or high-level computational studies.
Mechanistic Studies of Reactions Involving 2 1h Indol 2 Yl Ethanol and Its Precursors
Investigation of Reaction Pathways in Indole (B1671886) Functionalization
The functionalization of the indole ring is a cornerstone of synthetic organic chemistry. The electron-rich nature of the indole nucleus generally favors electrophilic substitution at the C3-position. nih.gov Consequently, achieving functionalization at other positions, such as C2, often requires more sophisticated strategies involving directed C-H activation or specific reaction pathways. nih.gov
One common pathway to access 2-substituted indoles, including precursors to 2-(1H-indol-2-yl)ethanol, involves the reduction of corresponding indole-2-carboxylic acid esters. researchgate.net For instance, ethyl 2-(1H-indol-2-yl)acetate can be reduced using reagents like lithium aluminum hydride to yield this compound.
Another significant pathway involves transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, have been extensively studied for indole functionalization. beilstein-journals.orgnih.govresearchgate.netacs.orgrsc.org These reactions can proceed through different mechanistic manifolds, often dictated by the choice of catalyst, ligands, and directing groups. For instance, the palladium-catalyzed reaction of indoles with alkenes can occur via two proposed pathways: an "alkene activation" pathway, where the palladium catalyst coordinates to the alkene, or an "indole activation" pathway, involving the formation of an indolyl-palladium(II) complex. beilstein-journals.org
Rhodium-catalyzed reactions also offer versatile pathways for indole functionalization. nih.govnih.govmdpi.comrsc.orgacs.orgbohrium.comrsc.orgnih.govnih.govsioc-journal.cnrsc.org Rh(III)-catalyzed C-H activation has emerged as a powerful tool for the direct alkylation and annulation of indoles, providing access to a wide range of functionalized indole derivatives. nih.govnih.govmdpi.comrsc.orgnih.gov
Role of Catalysts in Mediating Transformations
Catalysts are pivotal in controlling the outcome of reactions involving indole derivatives, influencing reactivity, regioselectivity, and chemoselectivity.
Ru(II)-catalyzed Reactions: Ruthenium catalysts have been effectively employed in the synthesis of indole derivatives through C-H activation. mdpi.comnih.govrsc.orgresearcher.lifearabjchem.orgacs.org For example, Ru(II) complexes can catalyze the annulation of 1,3-diones with sulfoxonium ylides via C-C bond activation to form substituted furans. rsc.org Mechanistic studies suggest that these reactions can proceed through the formation of a key alkyl Ru(II) intermediate. rsc.org In the context of indole synthesis, ruthenium catalysts have been used for the construction of the indole scaffold itself, for instance, through the reaction of N-aryl-2-aminopyridines with α-carbonyl sulfoxonium ylides. mdpi.com
Rh(III)-catalyzed Reactions: Rhodium(III) catalysts are particularly effective in directing C-H activation at the C2 position of indoles. nih.govnih.govmdpi.comrsc.org This is often achieved by employing a directing group on the indole nitrogen. The catalytic cycle typically involves the coordination of the Rh(III) center to the directing group, followed by C-H activation to form a rhodacycle intermediate. This intermediate can then react with various coupling partners, such as alkynes or diazo compounds, to afford the C2-functionalized indole product. nih.govmdpi.comrsc.org For instance, Rh(III)-catalyzed C2-alkylation of indoles with nitroolefins has been reported to proceed with high efficiency. nih.gov
Pd-catalyzed Reactions: Palladium catalysts are arguably the most versatile for indole functionalization, enabling a wide array of transformations including arylation, alkenylation, and carbonylation. beilstein-journals.orgnih.govresearchgate.netacs.orgrsc.orgnih.govbeilstein-journals.orgchim.itmdpi.combeilstein-journals.orgmdpi.commdpi.com The mechanism of palladium-catalyzed C-H functionalization often involves the formation of a palladacycle intermediate. beilstein-journals.orgacs.org In the synthesis of ethyl 2-(1H-indol-2-yl)acetate, a palladium-catalyzed cascade C-H activation mechanism has been proposed, involving initial palladation at the N1-position, followed by reaction with norbornene to form a palladacycle, and subsequent C2-palladation.
Studies on Regioselectivity and Chemoselectivity
Controlling regioselectivity and chemoselectivity is a major challenge in indole functionalization due to the multiple reactive sites on the indole ring.
Regioselectivity: The inherent reactivity of the indole ring favors C3-functionalization. nih.gov To achieve C2-selectivity, directing groups are often employed in conjunction with transition metal catalysts. For example, in Rh(III)-catalyzed reactions, a directing group on the indole nitrogen can effectively steer the C-H activation to the C2-position. nih.gov Similarly, in palladium-catalyzed reactions, the choice of ligands and directing groups is crucial for controlling the site of functionalization. researchgate.net For instance, the use of a phosphinoyl-directing group and a pyridine-type ligand in the presence of a Pd(OAc)2 catalyst can direct C-H arylation to the C7-position of indoles. researchgate.net
Chemoselectivity: In reactions involving multifunctional molecules, achieving chemoselectivity is paramount. For instance, in the reduction of ethyl 2-(1H-indol-2-yl)acetate to this compound, a chemoselective reducing agent that specifically targets the ester group without affecting the indole ring is required. Lithium aluminum hydride is a common choice for this transformation. In catalyst-controlled reactions, the catalyst system can be designed to selectively activate one functional group over another. For example, in the Ru(II)-catalyzed deacylative annulation of 1,3-diones with sulfoxonium ylides, the catalyst promotes the selective cleavage of a C-C bond. rsc.org
Intermediate Identification and Characterization
The identification and characterization of reaction intermediates are essential for elucidating reaction mechanisms. In many transition-metal-catalyzed reactions involving indoles, metallacycle intermediates play a key role.
For example, in palladium-catalyzed C-H functionalization, the formation of a palladacycle intermediate has been proposed. beilstein-journals.orgacs.org This intermediate is formed through the coordination of the palladium catalyst to the indole, followed by C-H activation. The structure of this intermediate can be inferred from mechanistic experiments and computational studies.
In Rh(III)-catalyzed C-H activation, the formation of a rhodacycle intermediate is a well-established mechanistic feature. nih.gov These intermediates can sometimes be isolated and characterized, providing direct evidence for the proposed reaction pathway.
In a study on the Ru(II)-catalyzed annulation of 1,3-diones with sulfoxonium ylides, mechanistic investigations, including isotopic labeling experiments, suggested the formation of a key alkyl Ru(II) intermediate. rsc.org Furthermore, in some Ru(II)-catalyzed reactions, a ruthenacycle complex has been isolated and proven to be a key intermediate. researcher.life
Applications of 2 1h Indol 2 Yl Ethanol As a Synthetic Building Block
Precursor for Complex Organic Molecule Synthesis
While direct applications of 2-(1H-indol-2-yl)ethanol in the total synthesis of complex natural products are not extensively documented, its structure provides clear pathways for its use as a valuable precursor. The strategic value of a synthetic building block lies in its ability to be converted efficiently into more complex intermediates. This compound is well-suited for this role through transformations of its alcohol and N-H functionalities.
The primary alcohol can be oxidized under standard conditions to furnish either 2-(1H-indol-2-yl)acetaldehyde or, with further oxidation, 2-(1H-indol-2-yl)acetic acid. researchgate.net These derivatives are significantly more versatile for carbon-carbon and carbon-heteroatom bond formation. For instance, indole (B1671886) acetic acid derivatives are precursors to a wide array of biologically active molecules. nih.gov
Furthermore, the indole nitrogen can undergo N-alkylation or N-acylation. nih.govyoutube.com Deprotonation of the indole N-H with a suitable base, such as sodium hydride, generates a potent nucleophile that readily reacts with various electrophiles. youtube.com This modification is often a key first step in multistep syntheses, serving to protect the nitrogen, enhance solubility, or introduce a functional handle for subsequent cyclization reactions.
Table 1: Illustrative N-Alkylation Reactions on the Indole Scaffold This table demonstrates the general reactivity of the indole nitrogen, a key reaction for precursors like this compound.
| Indole Substrate | Electrophile | Base / Catalyst | Solvent | Product | Ref |
|---|---|---|---|---|---|
| Indole | α-bromo ester | Sodium Hydride (NaH) | DMF | N-alkylated indole | youtube.com |
| 4-bromo-indole | α-iminoketone | Cesium Carbonate (Cs₂CO₃) | Acetonitrile | N-1 alkylated adduct | nih.gov |
| Indole | Alkenol | Pd(OAc)₂ / Chiral Ligand | Dioxane | Chiral N-alkylated indole | nih.gov |
Intermediate in the Preparation of Diverse Indole Derivatives
The true potential of this compound is realized when it is viewed as an intermediate that gives rise to a second generation of more reactive compounds. The conversion of its hydroxyl group unlocks numerous synthetic possibilities.
One of the most important transformations is the conversion of the alcohol to an amine, which would yield 2-(1H-indol-2-yl)ethanamine, commonly known as isotryptamine. wikipedia.org Isotryptamines are isomers of the neuroactive tryptamines and serve as key intermediates for a range of pharmacologically relevant compounds, including serotonin (B10506) 5-HT2A receptor agonists. nih.govacs.org The synthesis of isotryptamine derivatives allows for the exploration of structure-activity relationships in drug discovery programs. nih.gov
Alternatively, the 2-(1H-indol-2-yl)acetic acid derivative, obtained via oxidation, can be readily converted into a variety of functional groups. For example, coupling with hydrazines produces the corresponding acetohydrazide. This intermediate can then be reacted with aldehydes or other electrophiles to generate Schiff bases, pyrazoles, and other heterocyclic derivatives, a common strategy for building libraries of potential therapeutic agents. nih.govjocpr.com
Table 2: Potential Indole Derivatives from this compound Intermediates
| Intermediate | Reagent(s) | Resulting Derivative Class | Potential Application |
|---|---|---|---|
| 2-(1H-indol-2-yl)acetaldehyde | Amines, reducing agent | Substituted Isotryptamines | CNS receptor ligands |
| 2-(1H-indol-2-yl)acetic acid | Alcohols, acid catalyst | Indole-2-acetic acid esters | Anti-inflammatory agents |
| 2-(1H-indol-2-yl)acetic acid | Amines, coupling agent | Indole-2-acetamides | Enzyme inhibitors |
| 2-(1H-indol-2-yl)acetic acid | Hydrazine (B178648) hydrate (B1144303) | Indole-2-acetohydrazide | Precursor for heterocycles |
| This compound | Mesyl chloride, then NaN₃, then reduction | Isotryptamine | Pharmacophore scaffold |
Scaffold for the Development of Novel Heterocyclic Systems
The indole-2-yl scaffold is a privileged structure for the construction of fused polycyclic systems, many of which have significant biological activity. The ethyl side chain of this compound, particularly after functional group manipulation, provides the necessary atoms to form a new ring fused to the indole core.
A prominent strategy involves the intramolecular cyclization of an N-1 substituted indole that also bears a reactive functional group at the C-2 position. nih.gov For example, oxidation of this compound to the corresponding aldehyde, followed by N-alkylation with a group containing a nucleophile (like an amine), sets the stage for a cyclocondensation reaction. This approach is a primary method for synthesizing the pyrazino[1,2-a]indole ring system. nih.govencyclopedia.pub This tricyclic structure is found in numerous compounds with neuropsychiatric, anti-infectious, and anti-cancer properties. nih.gov
Another important class of complex heterocycles derived from the indole-2-yl scaffold are the indolo[2,1-a]isoquinolines . rsc.orgnih.gov The synthesis of this tetracyclic system often involves the cyclization of N-acyl 2-arylindoles. While not a direct cyclization of this compound, these syntheses underscore the importance of the C-2 position as an anchor point for building fused aromatic systems. Radical cascade cyclizations have emerged as a powerful, metal-free method to construct this valuable core structure under mild conditions. rsc.orgnih.gov
Table 3: Heterocyclic Systems Derived from Indole-2-yl Scaffolds This table illustrates cyclization strategies that could be applied to derivatives of this compound.
| Indole-2-yl Precursor | Key Reaction Type | Resulting Heterocyclic System | Ref |
|---|---|---|---|
| N-(propargyl)indole-2-carbaldehyde | Intramolecular Cyclization | Pyrazino[1,2-a]indole | nih.govencyclopedia.pub |
| 2-Aryl-N-acryloyl indole | Radical Cascade Cyclization | Indolo[2,1-a]isoquinoline | rsc.org |
| N-Acyl 2-arylindoles | C-H Annulation Cascade | Indolo[2,1-a]isoquinoline | nih.gov |
| N-(Aminoethyl)indole-2-carboxamide | Intramolecular Amidation | Diketopiperazine-fused indole | nih.gov |
Biosynthetic Considerations of Indole Ethanol Scaffolds
Hypothetical Biosynthetic Routes to Indole-2-yl Ethanol (B145695) Derivatives
The biosynthesis of 2-(1H-indol-2-yl)ethanol has not been explicitly elucidated in the scientific literature. However, based on known enzymatic reactions and biosynthetic principles, several hypothetical pathways can be proposed. These routes are speculative and would require experimental validation.
Hypothetical Pathway 1: Tryptophan-Dependent Route via Indole-2-pyruvic Acid
This proposed pathway is analogous to the well-established indole-3-pyruvic acid (IPA) pathway for indole-3-acetic acid (IAA) biosynthesis.
Transamination of Tryptophan: The pathway could initiate with the transamination of L-tryptophan to form indole-2-pyruvic acid. This reaction would require a specific aminotransferase capable of acting at the alpha-carbon of the side chain without prior modification of the indole (B1671886) ring.
Decarboxylation to Indole-2-acetaldehyde: Indole-2-pyruvic acid could then be decarboxylated by a pyruvate decarboxylase-like enzyme to yield indole-2-acetaldehyde.
Reduction to this compound: Finally, indole-2-acetaldehyde would be reduced by an alcohol dehydrogenase to form this compound.
Hypothetical Pathway 2: Direct C2-Functionalization of Indole
This pathway postulates the direct enzymatic modification of the indole ring at the C2 position.
Hydroxylation of Indole: An indole C2-monooxygenase could catalyze the direct hydroxylation of indole to form 2-hydroxyindole (oxindole). While enzymes that functionalize the C2 position are known, their direct involvement in a pathway to this compound is hypothetical.
Glycosylation and Rearrangement: The resulting 2-hydroxyindole could be glycosylated to stabilize the molecule and then undergo further enzymatic modifications. A subsequent rearrangement and reduction could potentially lead to the formation of the ethanol side chain.
Alternative C2-Activation: It is also conceivable that an enzyme could activate the C2 position for the addition of a two-carbon unit, which is then subsequently reduced to the ethanol group.
Hypothetical Pathway 3: Rearrangement from an Indole-3-yl Precursor
A more speculative route could involve the enzymatic rearrangement of a more common indole-3-substituted intermediate.
Epoxidation of the C2-C3 Double Bond: An enzyme, such as a flavin-dependent monooxygenase, could epoxidize the C2-C3 double bond of an indole-3-substituted precursor like indole-3-acetaldehyde or tryptamine.
Rearrangement and Reduction: The resulting epoxide could then undergo a rearrangement, potentially enzyme-catalyzed, to shift the side chain from the C3 to the C2 position. Subsequent reduction of the aldehyde or a related functional group would yield the final this compound.
| Hypothetical Pathway | Key Intermediate(s) | Postulated Enzyme(s) |
| Tryptophan-Dependent Route | Indole-2-pyruvic acid, Indole-2-acetaldehyde | Tryptophan aminotransferase (C2-specific), Pyruvate decarboxylase, Alcohol dehydrogenase |
| Direct C2-Functionalization | 2-Hydroxyindole (Oxindole) | Indole C2-monooxygenase |
| Rearrangement Route | Indole-3-acetaldehyde epoxide | Flavin-dependent monooxygenase |
Relationship to Indole-3-yl Ethanol Biosynthesis and Plant Hormones (e.g., Indole-3-acetic acid)
The biosynthesis of indole-3-yl ethanol, also known as tryptophol, is closely linked to the well-studied pathways of the plant hormone indole-3-acetic acid (IAA). In many organisms, tryptophol is a byproduct or an intermediate in IAA metabolism.
The primary precursor for these pathways is L-tryptophan. Several tryptophan-dependent IAA biosynthetic pathways have been identified in plants and microorganisms, with the indole-3-pyruvic acid (IPA) pathway being one of the most significant.
The Indole-3-Pyruvic Acid (IPA) Pathway
Transamination: L-tryptophan is converted to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase.
Decarboxylation: IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase.
Oxidation or Reduction: IAAld serves as a branch point. It can be oxidized to indole-3-acetic acid (IAA) by an aldehyde dehydrogenase, or it can be reduced to indole-3-yl ethanol (tryptophol) by an alcohol dehydrogenase.
The balance between the oxidation and reduction of indole-3-acetaldehyde can be influenced by various factors, including the developmental stage of the plant and environmental conditions.
The biosynthesis of indole-3-yl ethanol from tryptamine, another tryptophan-derived intermediate, has also been observed. In this pathway, tryptamine is converted to indole-3-acetaldehyde by a monoamine oxidase, which then enters the final reduction step to form tryptophol.
The connection between the biosynthesis of this compound and these established pathways for indole-3-yl derivatives remains hypothetical. If a tryptophan-dependent pathway for the 2-substituted compound exists, it would likely involve a distinct set of enzymes with different regioselectivity compared to those involved in IAA and tryptophol biosynthesis. The existence of such enzymes would represent a novel branch of indole alkaloid metabolism.
| Compound | Precursor | Key Intermediate(s) | Key Enzyme(s) |
| Indole-3-acetic acid (IAA) | L-Tryptophan | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Tryptophan aminotransferase, Indole-3-pyruvate decarboxylase, Aldehyde dehydrogenase |
| Indole-3-yl ethanol (Tryptophol) | L-Tryptophan | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Tryptophan aminotransferase, Indole-3-pyruvate decarboxylase, Alcohol dehydrogenase |
Q & A
Q. What are the standard synthetic routes for preparing 2-(1H-indol-2-yl)ethanol, and how do reaction conditions influence product yield?
- Methodological Answer : Synthesis typically involves functionalizing the indole core at the 2-position. For example, alkylation of indole derivatives using ethanolamine or its protected analogs under reflux conditions (e.g., ethanol as solvent with KOH catalysis) is common. Evidence from analogous compounds (e.g., 2-(1H-indol-3-yl)ethanol) highlights the importance of pH control during acidification to precipitate products . Optimizing stoichiometry and temperature (e.g., 6-hour reflux at 80°C) can improve yields to ~70%, as seen in similar indole-ethanol syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethanol moiety’s protons appear as triplets (δ3.6–4.0 ppm), while indole protons show characteristic aromatic splitting (δ6.5–7.5 ppm).
- IR Spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and N-H bends (~1500 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 177 for C₁₀H₁₁NO) validate the molecular weight .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Refer to SDS guidelines for structurally similar indole derivatives (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol), which recommend:
- PPE (gloves, goggles) due to skin/eye irritation risks .
- Fume hoods for volatile reactions to avoid inhalation hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell type, concentration). To address this:
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Validate purity via HPLC and control for regioisomers (e.g., 2- vs. 3-substituted indoles) .
- Conduct docking studies to compare binding affinities across isoforms, as shown for indole-sulfonyl analogs .
Q. What strategies optimize regioselectivity during the synthesis of this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., benzyl) to steer substitution to the 2-position .
- Catalysis : Use transition metals (e.g., Pd) for cross-coupling reactions, as demonstrated in indole-acetic acid syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 2-position .
Q. How does the electronic environment of the indole ring influence the reactivity of this compound?
- Methodological Answer : The indole’s electron-rich π-system facilitates electrophilic substitution. Substituents like ethanol at the 2-position alter electron density:
- NMR Analysis : Compare chemical shifts of indole protons in derivatives (e.g., 2- vs. 3-substituted) to map electronic effects .
- DFT Calculations : Predict reactive sites by modeling charge distribution, as applied to indole-sulfonyl compounds .
Data Contradiction Analysis Example
Issue : Conflicting reports on antioxidant activity of indole-ethanol derivatives.
Resolution Workflow :
Reproduce Assays : Test under identical conditions (e.g., DPPH radical scavenging at 100 μM) .
Purity Check : Confirm compound integrity via LC-MS .
Structural Confirmation : Rule out isomerization via X-ray crystallography (e.g., as done for 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
